Ltb4-IN-2

FLAP inhibitor leukotriene biosynthesis anti-inflammatory research

Ltb4-IN-2 (Compound 6x) is a selective 5-lipoxygenase-activating protein (FLAP) inhibitor that suppresses leukotriene B₄ biosynthesis at the source. Unlike LTB4 receptor antagonists, Ltb4-IN-2 blocks FLAP-mediated arachidonic acid transfer to 5-LO, preventing intracellular LTB₄ formation without affecting COX or 12/15-LO pathways. This mechanistic distinction makes it an indispensable tool for dissecting leukotriene biosynthetic machinery versus downstream receptor signaling. Ideal for ex vivo human macrophage/neutrophil assays and SAR benchmark studies. Choose Ltb4-IN-2 for target validation experiments that demand pathway selectivity unattainable with receptor antagonists.

Molecular Formula C24H17N5S2
Molecular Weight 439.6 g/mol
Cat. No. B12377791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLtb4-IN-2
Molecular FormulaC24H17N5S2
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CC=CC(=C5)CC#N
InChIInChI=1S/C24H17N5S2/c25-14-13-17-7-6-8-18(15-17)23-27-28-24(29(23)19-9-2-1-3-10-19)30-16-22-26-20-11-4-5-12-21(20)31-22/h1-12,15H,13,16H2
InChIKeyQQBHFZLRDKHEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ltb4-IN-2 for Research Procurement: A Selective FLAP Inhibitor for Leukotriene B4 Modulation


Ltb4-IN-2 (also designated Compound 6x) is a synthetic small-molecule inhibitor that selectively targets 5-lipoxygenase-activating protein (FLAP) to suppress leukotriene B4 (LTB4) biosynthesis [1]. It is structurally characterized by a 1,2,4-triazole core with distinct thioether and aromatic substituents [1], featuring a molecular formula of C₂₄H₁₇N₅S₂ and a molecular weight of 439.56 g/mol . Unlike LTB4 receptor antagonists that block downstream signaling, Ltb4-IN-2 acts upstream by interfering with the FLAP-mediated transfer of arachidonic acid to 5-lipoxygenase, thereby reducing LTB4 formation at the source [1]. This compound serves as a tool for investigating the role of FLAP-dependent leukotriene biosynthesis in inflammatory pathways and represents a novel chemotype for FLAP-targeted research applications [1].

Why LTB4 Receptor Antagonists Cannot Replace Ltb4-IN-2 in FLAP-Focused Research Protocols


Ltb4-IN-2 cannot be substituted by LTB4 receptor antagonists (e.g., CP-105696, Etalocib, BIIL 284) due to fundamental differences in mechanism of action and resultant pharmacological outcomes. While receptor antagonists block LTB4 from binding to BLT1/BLT2 receptors on the cell surface [1], Ltb4-IN-2 inhibits FLAP, a critical accessory protein required for the efficient biosynthesis of all 5-lipoxygenase-derived lipid mediators including LTB4 and cysteinyl leukotrienes [2]. This mechanistic distinction has practical consequences: receptor antagonists only neutralize existing extracellular LTB4, whereas FLAP inhibitors like Ltb4-IN-2 prevent LTB4 formation intracellularly [2]. Furthermore, published data indicate that FLAP inhibition with Ltb4-IN-2 (compound 6x) selectively suppresses 5-LO/FLAP pathway products without affecting cyclooxygenase (COX) or 12/15-LO pathways [2], a selectivity profile not achieved with receptor antagonists. In research settings where the goal is to interrogate the biosynthetic machinery of leukotrienes rather than downstream receptor signaling, substituting Ltb4-IN-2 with a receptor antagonist would invalidate the experimental design and yield non-interpretable results.

Ltb4-IN-2 Quantitative Differentiation: FLAP Inhibition, Chemotype Novelty, and Pathway Selectivity


Mechanism of Action: FLAP Inhibition vs. LTB4 Receptor Antagonism

Ltb4-IN-2 (Compound 6x) targets 5-lipoxygenase-activating protein (FLAP) with an IC₅₀ of 1.15 ± 0.21 μM, as measured by inhibition of 5-LO product formation in human whole blood stimulated with bacterial exotoxins [1]. In contrast, clinically evaluated LTB4 receptor antagonists operate via a different mechanism: CP-105696 binds to LTB4 receptors on human neutrophils with an IC₅₀ of 8.42 ± 0.26 nM [2]; Etalocib (SC-53228/LY293111) inhibits [³H]LTB4 binding with a Kᵢ of 25 nM [3]; and BIIL 284 (as its active metabolites BIIL 260/BIIL 315) binds LTB4 receptors with Kᵢ values of 1.7–1.9 nM [4].

FLAP inhibitor leukotriene biosynthesis anti-inflammatory research

Chemical Scaffold Differentiation: Novel 1,2,4-Triazole Chemotype for FLAP Antagonism

Ltb4-IN-2 (Compound 6x) is built upon a 1,2,4-triazole scaffold that was identified as a novel chemotype for FLAP inhibition, distinct from the indole-based (e.g., MK886) and quinoline-based structures of classical FLAP inhibitors [1]. Systematic structure-activity relationship (SAR) studies within the same publication demonstrate that the specific substitution pattern of 6x (3-CH₂CN-phenyl at the triazole 5-position, phenyl at the 4-position, and benzothiazol-2-yl thioether side chain) was optimized to achieve the most potent inhibition in the series, with an IC₅₀ of 1.15 μM compared to the initial virtual screening hit (6a, IC₅₀ = 2.18 μM) [1].

FLAP antagonist 1,2,4-triazole medicinal chemistry

Pathway Selectivity: Selective Suppression of 5-LO/FLAP Products Without Affecting COX or 12/15-LO Pathways

Comprehensive UPLC-MS-MS metabololipidomics analysis in activated human M2 macrophages demonstrated that Ltb4-IN-2 (Compound 6x) at 3 μM potently suppressed all 5-LO/FLAP-mediated lipid mediators while leaving cyclooxygenase (COX) and 12/15-lipoxygenase (12/15-LO) products unaffected [1]. This pathway selectivity profile is documented in the primary literature and contrasts with some FLAP inhibitors (e.g., MK886) that have been reported to inhibit COX-1 at higher concentrations (IC₅₀ ≈ 8 μM) [2].

lipid mediator profiling pathway selectivity metabololipidomics

Ltb4-IN-2 Research Applications: FLAP-Targeted Leukotriene Biosynthesis Studies and Pathway Selectivity Profiling


Investigating FLAP-Dependent Leukotriene B4 Biosynthesis in Human Innate Immune Cells

Ltb4-IN-2 is ideally suited for ex vivo and in vitro studies examining the role of FLAP in LTB4 production by human neutrophils, monocytes, and macrophages. As demonstrated in the primary publication, pretreatment of FLAP-expressing human M2 macrophages with Ltb4-IN-2 (3 μM) prior to stimulation with bacterial exotoxins (SACM) results in potent suppression of 5-LO/FLAP-derived lipid mediators [1]. This application enables researchers to dissect the contribution of FLAP-mediated leukotriene biosynthesis to inflammatory responses without confounding effects on receptor signaling [1].

Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole-Based FLAP Antagonists

Ltb4-IN-2 serves as a benchmark compound for SAR exploration of the 1,2,4-triazole scaffold as a novel FLAP antagonistic chemotype. The primary publication systematically evaluated structural modifications at the triazole 5-position, 4-position, and thioether side chain, identifying Compound 6x (Ltb4-IN-2) as the most potent derivative with an IC₅₀ of 1.15 μM [1]. Researchers engaged in medicinal chemistry optimization of FLAP inhibitors can use Ltb4-IN-2 as a reference standard for comparative potency assessment and as a starting point for further scaffold refinement [1].

Pathway-Selective Lipid Mediator Profiling in Inflammation Models

For studies requiring selective inhibition of the 5-LO/FLAP pathway without perturbing COX or 12/15-LO pathways, Ltb4-IN-2 provides a validated tool compound. UPLC-MS-MS metabololipidomics data confirm that Ltb4-IN-2 (3 μM) selectively suppresses 5-LO/FLAP products while leaving COX- and 12/15-LO-derived eicosanoids unaffected in activated human macrophages [1]. This selectivity profile makes Ltb4-IN-2 particularly valuable for experiments where distinguishing the specific contribution of leukotrienes from other lipid mediators is essential for data interpretation [1].

Mechanistic Studies Differentiating FLAP Inhibition from LTB4 Receptor Antagonism

Ltb4-IN-2 enables researchers to design controlled experiments that distinguish between upstream inhibition of LTB4 biosynthesis (via FLAP) and downstream blockade of LTB4 receptors. By comparing Ltb4-IN-2 treatment outcomes with those of established LTB4 receptor antagonists (e.g., CP-105696, Etalocib, BIIL 284) in parallel assays, investigators can elucidate whether observed anti-inflammatory effects are mediated through reduced LTB4 production or through receptor-level antagonism [1]. This comparative approach is essential for target validation studies and for understanding the relative therapeutic potential of different nodes in the leukotriene pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ltb4-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.